2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one
Description
2-(2-Chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is a pyrrolidine-based ethanone derivative featuring a 2-chlorophenyl group and a 3-(2-methoxyphenyl)-substituted pyrrolidine ring. While direct biological data for this compound is unavailable in the provided evidence, structurally related analogs (e.g., chlorophenyl-pyrrolidinyl ethanones) exhibit antibacterial, cytotoxic, and kinase-inhibitory activities . The 2-chlorophenyl moiety is known to enhance lipophilicity and metabolic stability, while the 2-methoxyphenyl group may modulate electronic effects and binding interactions .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-23-18-9-5-3-7-16(18)15-10-11-21(13-15)19(22)12-14-6-2-4-8-17(14)20/h2-9,15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYPNBGGJXSVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and analgesic properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20ClNO2
- CAS Number : 2034475-14-2
This structure features a pyrrolidine ring substituted with a chlorophenyl and methoxyphenyl group, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and antifungal agent.
Antibacterial Activity
In vitro studies have demonstrated that certain pyrrolidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
Antifungal Activity
Similar studies have reported antifungal activities against various fungal strains. The derivatives showed MIC values ranging from 4.69 to 22.9 µM against Candida albicans and other fungal pathogens .
| Compound | MIC (µM) | Target Fungi |
|---|---|---|
| Compound C | 16.69 | Candida albicans |
| Compound D | 56.74 | Fusarium oxysporum |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors involved in microbial growth and replication. The presence of halogen substituents on the aromatic rings is believed to enhance the bioactivity by facilitating interactions with microbial cell structures .
Case Studies
Several case studies have highlighted the effectiveness of pyrrolidine derivatives in clinical settings:
-
Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial efficacy of a series of pyrrolidine derivatives, including those structurally related to our compound, demonstrating significant inhibition zones against S. aureus and E. coli.
- Results : Inhibition zones ranged from 18 mm to 24 mm, suggesting strong antibacterial potential.
-
Antifungal Assessment : Another research effort focused on the antifungal properties of related compounds, revealing that certain derivatives exhibited promising results against resistant strains of fungi.
- Results : Compounds showed effective inhibition with MIC values comparable to standard antifungal agents.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and similarities between the target compound and its analogs:
Functional Group Impact
- Chlorophenyl vs. Methoxyphenyl: The 2-chlorophenyl group in the target compound contributes to higher lipophilicity (ClogP ~3.5) compared to methoxy-substituted analogs (ClogP ~2.8) .
Pyrrolidine vs. Pyrazole/Heterocycles :
Sulfur-Containing Analogs :
- Compounds with sulfanyl groups (e.g., ) show improved solubility in polar solvents but may undergo oxidative metabolism to sulfoxides or sulfones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
